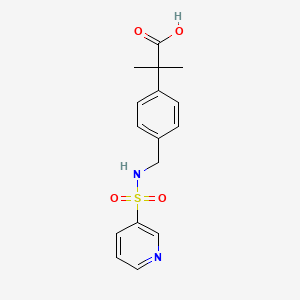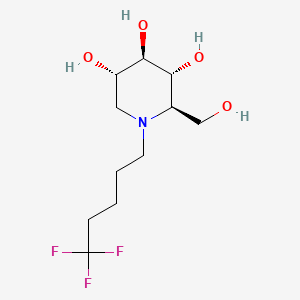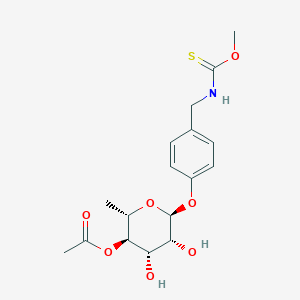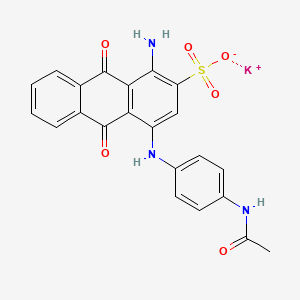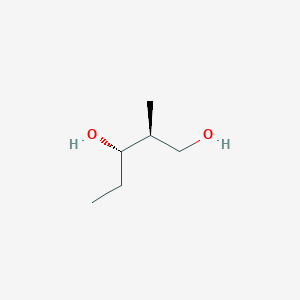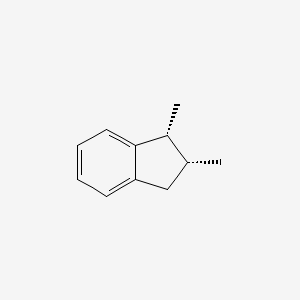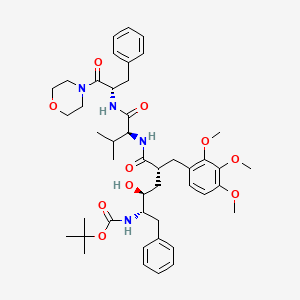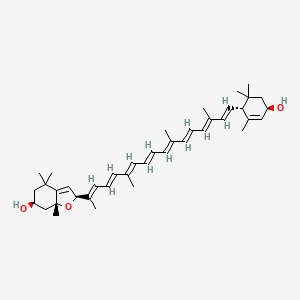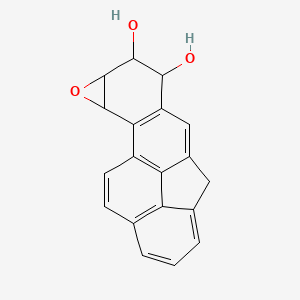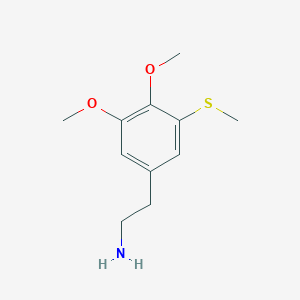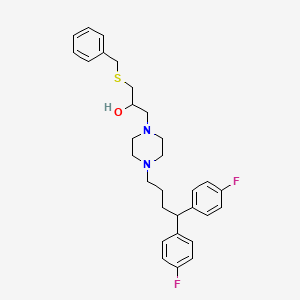
Iron tetracarbonyl dihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Iron tetracarbonyl dihydride was first synthesized by Hieber and Leutert from iron pentacarbonyl. The synthesis involves converting iron pentacarbonyl to HFe(CO)₄⁻, which is then protonated to form H₂Fe(CO)₄ . The reactions are as follows: [ \text{Fe(CO)}_5 + 2 \text{OH}^- \rightarrow \text{HFe(CO)}_4^- + \text{HCO}_3^- ] [ \text{HFe(CO)}_4^- + \text{H}^+ \rightarrow \text{H}_2\text{Fe(CO)}_4 ] Due to its thermal lability and sensitivity to light, the synthesis is ideally conducted under low-temperature conditions, such as winter nights in Munich, a method referred to as "polar night synthesis" . The compound can be purified by trap-to-trap distillation .
Chemical Reactions Analysis
Iron tetracarbonyl dihydride undergoes various chemical reactions, including:
Ligand Substitution: It rapidly undergoes ligand substitutions by phosphorus ligands.
Acid-Base Reactions: The compound has pK₁ of 6.8 and pK₂ of 15.
Water-Gas Shift Reaction: The monoanion [HFe(CO)₄]⁻, an intermediate in the homogeneous iron-carbonyl-catalyzed water-gas shift reaction, undergoes proton transfer from water to the iron hydride anion.
Scientific Research Applications
Iron tetracarbonyl dihydride has several scientific research applications:
Mechanism of Action
The mechanism of action of iron tetracarbonyl dihydride involves rapid ligand substitutions and proton transfers. The substitution mechanism is proposed to involve the formation of a 16-electron formyl intermediate . In the water-gas shift reaction, the slow step is the proton transfer from water to the iron hydride anion .
Comparison with Similar Compounds
Iron tetracarbonyl dihydride can be compared with other similar compounds, such as:
Potassium Tetracarbonyliron Hydride: This compound has similar reactivity but differs in its stability and reaction conditions.
Collman’s Reagent: Another iron carbonyl compound used in organic synthesis.
This compound stands out due to its unique stability at low temperatures and its role as the first discovered transition metal hydride .
Properties
CAS No. |
17440-90-3 |
|---|---|
Molecular Formula |
C4FeO4 |
Molecular Weight |
167.88 g/mol |
IUPAC Name |
carbon monoxide;iron |
InChI |
InChI=1S/4CO.Fe/c4*1-2; |
InChI Key |
DBLMXLQJTBGLMP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
